Antibacterial & Antibiofilm Potential of 7-Methoxyquinoline Derivatives Against Uropathogens
While direct data for 7-methoxy-2-methylquinolin-4-ol is limited, evidence from a closely related derivative, compound 3l (a 7-methoxyquinolin-4-yl amino sulfonamide), demonstrates the strong antimicrobial and antibiofilm potential conferred by the 7-methoxyquinoline moiety. Compound 3l exhibited potent activity against key uropathogens, with MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans [1]. The antibiofilm activity was also significant, achieving 94.60% biofilm inhibition against E. coli at 10.0 µg/mL [1]. This data strongly suggests that the 7-methoxy substitution pattern is a key structural feature for developing potent antimicrobial agents targeting urinary tract infections.
| Evidence Dimension | Antibacterial and Antibiofilm Activity |
|---|---|
| Target Compound Data | Derivative 3l (7-methoxyquinoline sulfonamide) exhibits MIC 7.812 µg/mL vs. E. coli, 31.125 µg/mL vs. C. albicans; 94.60% biofilm inhibition vs. E. coli at 10 µg/mL. |
| Comparator Or Baseline | Compounds 3c and 3d (also 7-methoxyquinoline derivatives) had lower antimicrobial activity; baseline of untreated controls for biofilm. |
| Quantified Difference | Compound 3l was the most potent among 19 synthesized derivatives in this series. |
| Conditions | In vitro antimicrobial assay against Gram-positive/negative bacteria and fungi; antibiofilm assay on pathogenic microbes from urinary tract. |
Why This Matters
This evidence demonstrates that the 7-methoxyquinoline scaffold can be optimized for potent activity against clinically relevant pathogens, making 7-methoxy-2-methylquinolin-4-ol a valuable starting point for medicinal chemistry campaigns in infectious disease.
- [1] Ghorab, M.M., et al. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Int. J. Mol. Sci. 2023, 24(10), 8933. View Source
